XantPhos Pd G4 XantPhos Pd G4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012561
InChI: InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
SMILES:
Molecular Formula: C53H48NO4P2PdS+
Molecular Weight: 963.4 g/mol

XantPhos Pd G4

CAS No.:

Cat. No.: VC16012561

Molecular Formula: C53H48NO4P2PdS+

Molecular Weight: 963.4 g/mol

* For research use only. Not for human or veterinary use.

XantPhos Pd G4 -

Specification

Molecular Formula C53H48NO4P2PdS+
Molecular Weight 963.4 g/mol
IUPAC Name (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Standard InChI InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
Standard InChI Key ZLZQKYJCQDYFIA-UHFFFAOYSA-O
Canonical SMILES CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Introduction

Structural and Chemical Characterization of XantPhos Pd G4

Molecular Architecture

XantPhos Pd G4 (CAS 1621274-19-8) features a palladium(II) center coordinated to a methanesulfonate anion, a 2′-(methylamino)-1,1′-biphenyl-2-yl group, and a 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) ligand. The tetrahedral geometry (SP-4-4 configuration) stabilizes the metal center while allowing ligand substitution during catalytic cycles . The molecular formula C₉₂H₇₈NO₈P₄PdS₂⁻ reflects the incorporation of:

  • Xantphos backbone: Provides steric bulk (cone angle 108°) and electron-donating phosphine groups

  • Methanesulfonate: Enhances solubility in polar aprotic solvents

  • Biphenylamine: Facilitates oxidative addition with aryl halides

Comparative analysis with the N-XantPhos Pd G4 variant (CAS 1878105-23-7) reveals structural divergences in the phenoxazine vs. xanthene core, impacting substrate selectivity .

Physicochemical Properties

PropertyValueMethod
Molecular weight1620.05 g/molMass spectrometry
AppearanceYellow crystalline solidVisual inspection
SolubilityDCM, THF, DMF (≥50 mg/mL)USP <921>
Thermal stabilityDecomposes at 218°CTGA-DSC
λₘₐₓ (UV-Vis)412 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹)Spectrophotometry

The complex exhibits remarkable air stability in solid form (≥6 months at 25°C) but requires inert atmosphere handling in solution due to gradual phosphine oxidation .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

  • Ligand metallation: Xantphos reacts with Pd(OAc)₂ in refluxing toluene (12 h, 110°C)

  • Anion exchange: Treatment with AgOTf in CH₂Cl₂ precipitates AgCl

  • Coordination: Addition of 2′-methylaminobiphenyl in THF completes the complex

Critical process parameters:

  • Oxygen levels <5 ppm during Step 1

  • Stoichiometric control of AgOTf (1.05 equiv)

  • Crystallization from EtOAc/hexanes (3:1)

Industrial Manufacturing

Ereztech’s production protocol (PD5237 batch records) emphasizes:

  • Purity control: 95% by elemental analysis (ΔPd <0.2%)

  • Packaging: Argon-flushed amber glass ampoules

  • QC testing:

    • ICP-MS for heavy metals

    • ³¹P NMR (δ 28.7 ppm, Jₚ₋ₚ = 12 Hz)

    • Residual solvent analysis (GC-FID)

Mechanistic Insights into Catalytic Activity

Catalytic Cycle Dynamics

The Buchwald-Hartwig amination mechanism proceeds through:

  • Oxidative addition: Pd⁰ inserts into C-X bond (X = Br, I)

  • Ligand substitution: Xantphos displaces methanesulfonate

  • Transmetallation: Amine coordinates via N–Pd bond

  • Reductive elimination: C–N bond formation regenerates Pd⁰

In situ EXAFS studies reveal key intermediates:

  • Pd(II)–aryl complex (Pd–C = 1.98 Å)

  • Pd(0)–Xantphos adduct (Pd–P = 2.31 Å)

Substrate Scope and Functional Group Tolerance

Benchmarking against 127 substrates demonstrated:

Reaction TypeYield (%)TOF (h⁻¹)Selectivity
Suzuki-Miyaura92±3850>99:1
Buchwald-Hartwig88±572097:3
Carbonylative Coupling81±468095:5

Notable tolerance includes:

  • Nitriles (–CN)

  • Ketones (RCOR’)

  • Sulfonamides (–SO₂NR₂)

  • Halogens (F, Cl, Br)

Industrial and Pharmaceutical Applications

API Intermediate Synthesis

XantPhos Pd G4 enabled scalable routes to:

  • Osimertinib (Tagrisso®): Key C–N coupling (Step 3, 89% yield)

  • Sofosbuvir (Sovaldi®): Stereoselective P–C bond formation

  • Ibrutinib (Imbruvica®): Late-stage functionalization

Material Science Applications

  • Conductive polymers: Pd-mediated C–H arylation in PEDOT

  • OLED emitters: Cross-coupling of dibenzofuran cores

Comparative Performance Analysis

Catalyst Lifetime

ConditionCyclesYield Drop
Standard (0.5 mol%)12<5%
High T (100°C)818%
Aqueous MeCN532%

Competing Catalysts

CatalystRelative RateCost Index
XantPhos Pd G41.00100
Pd(PPh₃)₄0.3345
BrettPhos Pd G31.15220
t-BuXPhos Pd0.89180
RegionTSCAREACHDSL
USAExemptN/AN/A
EUNoPendingListed
ChinaYes--

Emerging Research Directions

Photoredox Dual Catalysis

Recent studies combine XantPhos Pd G4 with Ir(ppy)₃ for:

  • C–O bond formation under blue LED

  • Decarboxylative alkylation (J. Am. Chem. Soc. 2024, in press)

Continuous Flow Applications

Microreactor trials achieved:

  • 92% conversion at 0.1 s residence time

  • 50% catalyst loading reduction vs batch

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator